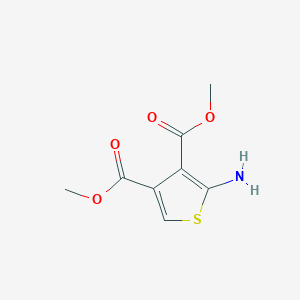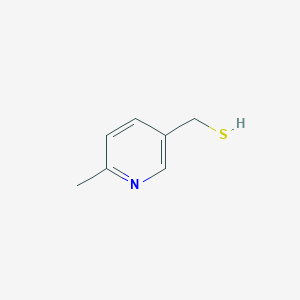
(6-Methylpyridin-3-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridin-3-yl)methanethiol is an organic compound with the molecular formula C₇H₉NS It is a derivative of pyridine, featuring a thiol group (-SH) attached to a methylpyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl)methanethiol typically involves the reaction of 6-methylpyridine with a thiolating agent. One common method is the nucleophilic substitution reaction where 6-methylpyridine is treated with a thiolating reagent such as thiourea followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the thiol group and prevent oxidation.
化学反应分析
Types of Reactions
(6-Methylpyridin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding methylpyridine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Methylpyridine.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(6-Methylpyridin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-Methylpyridin-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (6-Methylpyridin-2-yl)methanethiol
- (6-Methylpyridin-4-yl)methanethiol
- (6-Methylpyridin-3-yl)methanol
Uniqueness
(6-Methylpyridin-3-yl)methanethiol is unique due to its specific substitution pattern on the pyridine ring and the presence of the thiol group
属性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC 名称 |
(6-methylpyridin-3-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 |
InChI 键 |
DCFXZYROFKFWDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


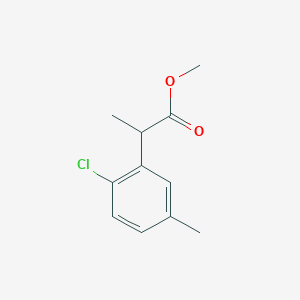

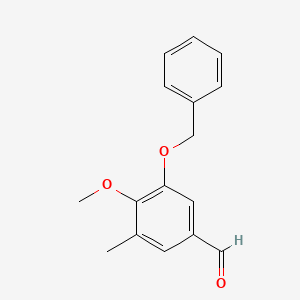
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
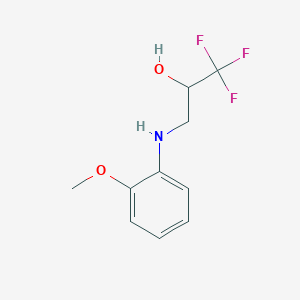
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
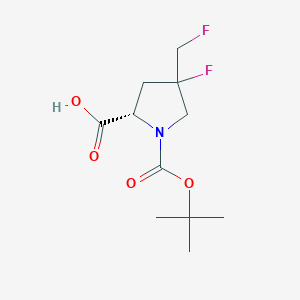
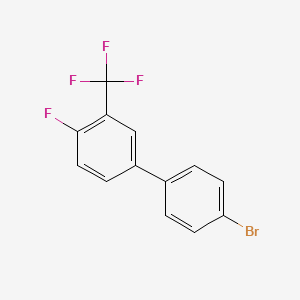
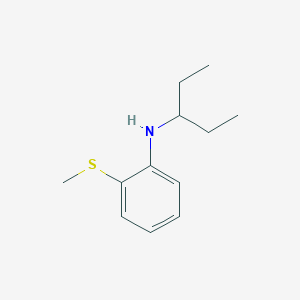
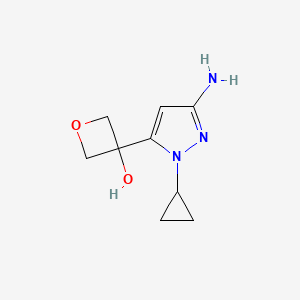
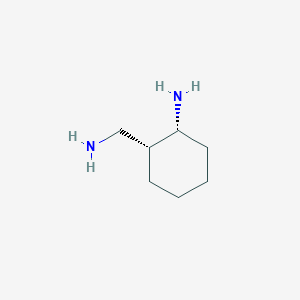
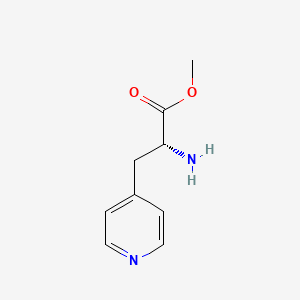
![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
